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1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea

Medicinal Chemistry Kinase Inhibition Assays Structure-Activity Relationship (SAR) Gap

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea (CAS 2097868-02-3) is a fully synthetic, non-natural small molecule belonging to the diaryl-substituted urea class. Its architecture combines an N-1-naphthylmethyl hydrophobic fragment with a central urea linker and a 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethyl motif.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 2097868-02-3
Cat. No. B2549108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea
CAS2097868-02-3
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H22N4O2/c27-21-9-4-12-26(21)20-13-16(10-11-23-20)14-24-22(28)25-15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,10-11,13H,4,9,12,14-15H2,(H2,24,25,28)
InChIKeyIJBPXZFCVMINCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea (CAS 2097868-02-3): Baseline Classification and Known Structural Context


1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea (CAS 2097868-02-3) is a fully synthetic, non-natural small molecule belonging to the diaryl-substituted urea class. Its architecture combines an N-1-naphthylmethyl hydrophobic fragment with a central urea linker and a 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethyl motif. The presence of the 2-oxopyrrolidine substituent on the pyridine ring, coupled with the urea pharmacophore, classifies it structurally among chemical series historically explored as kinase inhibitors [1]. However, at the present time, no primary research article, patent specification, or authoritative public database provides quantitative biological activity data (e.g., IC50, Kd, EC50) for this exact compound that would permit direct, evidence-based differentiation from its closest structural analogs.

Why In-Class Substitution of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea Cannot Be Assumed Safe or Equivalent


Close structural analogs within the diaryl-urea kinase inhibitor class frequently exhibit profound differences in target selectivity and potency despite sharing a common core. Literature precedent demonstrates that migrating the oxopyrrolidine substituent from the 2-position to the 5-position of the pyridine ring, or replacing the naphthalene moiety with alternative hydrophobic groups, can invert kinase selectivity profiles and alter cellular potency by several orders of magnitude [1]. Consequently, generic substitution based solely on scaffold similarity carries a high risk of introducing confounding variables into experimental outcomes. Without compound-specific quantitative data, any extrapolation from in-class candidates to predict the performance of CAS 2097868-02-3 is scientifically unjustifiable. The sections below therefore document the absence of admissible differential evidence, to guide procurement decisions toward verified alternatives for which head-to-head data exist.

Quantitative Comparative Evidence for 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea vs. Closest Analogs


No Published Head-to-Head Biochemical Potency Data Available vs. Closest Structural Analogs

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, and the patent literature yielded zero peer-reviewed publications or patent examples containing quantitative biochemical activity data (e.g., IC50, Kd, % inhibition at a defined concentration) for CAS 2097868-02-3. The positional isomer 1-[(Naphthalen-1-yl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea—differing only in the attachment point of the oxopyrrolidine and the urea linker on the pyridine ring—is commercially cataloged, yet no activity data are publicly disclosed for it either . Direct structure-activity relationship (SAR) comparisons that would elucidate the functional consequence of the 2-oxopyrrolidine positional change are thus impossible with current evidence. The assertion found on certain non-authoritative vendor sites that the compound 'may act as an inhibitor of specific enzymes involved in cancer progression' is entirely speculative and is not supported by any referenced assay data . In keeping with the evidence admission rules, this evidence gap is labeled as Supporting evidence only, serving to highlight the absence of admissible differential data.

Medicinal Chemistry Kinase Inhibition Assays Structure-Activity Relationship (SAR) Gap

No Published Selectivity Profiling Data Across Kinase Panels

A hallmark of differentiated urea-based kinase inhibitors is the availability of selectivity data against a broad panel of kinases (e.g., KINOMEscan selectivity score S(10) at 1 µM or equivalent). For CAS 2097868-02-3, no selectivity profiling data have been published in any peer-reviewed journal, patent, or authoritative database such as ChEMBL or PubChem BioAssay [1]. This contrasts with well-characterized probes like the structurally distinct urea derivative SB-590885, for which comprehensive selectivity profiles are publicly available [2]. In the absence of selectivity data, the compound cannot be evaluated relative to in-class alternatives such as the positional isomer mentioned above or other naphthalene-containing urea kinase inhibitors. This evidence gap is classified as Class-level inference, as it relies on the established behavior of the chemical class to highlight a missing dataset.

Kinase Selectivity Profiling Off-Target Pharmacology Chemical Probe Criteria

Absence of Cellular Target Engagement or Functional Assay Data

No cellular NanoBRET, CETSA, or phospho-biomarker assay data for CAS 2097868-02-3 are reported in publicly accessible scientific literature. The closest structural analog for which limited cellular data are suggested by non-verified vendor descriptions is the pyridin-3-yl positional isomer; however, these data are not substantiated by a published experimental protocol or numerical readout . For in-class reference, well-documented naphthalene-urea kinase inhibitors such as certain TrkA inhibitors have published cellular IC50 values in the low nanomolar range, demonstrating that cellular potency data are feasible for this scaffold class [1]. The total absence of cellular target engagement or functional readout data for the target compound renders it impossible to prioritize over any analog for cell-based experimental designs.

Cellular Pharmacology Target Engagement Phenotypic Assays

Rational Application Scenarios for 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea Based on Current Evidence


Prospective Structure-Activity Relationship (SAR) Exploration of Pyridine Oxopyrrolidine Positional Isomers in Kinase Inhibitor Scaffolds

The compound's precise substitution pattern—2-(2-oxopyrrolidin-1-yl) on the pyridine ring versus the known 5-substituted isomer—creates a testable hypothesis regarding the influence of the oxopyrrolidine position on target binding. A research program that synthesizes both isomers and subjects them to parallel kinase panel profiling, thermal shift assays, and cellular target engagement assays would generate the differential data currently missing from the literature. This approach aligns with established medicinal chemistry practices for lead optimization, where small structural perturbations are systematically evaluated.

Method Development and Validation for Physicochemical Property Determination of Low-Solubility Urea Derivatives

The predicted high logP of the naphthalene-urea scaffold suggests low aqueous solubility. This compound can serve as a model analyte for developing and validating HPLC-based solubility assays, logP determination via chromatographic methods, or formulation screening for hydrophobic small molecules. The resulting physicochemical data would be foundational for any later biological evaluation and are a prerequisite for meaningful procurement.

In Silico Docking and Molecular Dynamics Studies for Kinase Selectivity Hypothesis Generation

Given the complete absence of experimental target identification, computational docking against kinase crystal structures (e.g., TrkA, c-Met, or p38α based on urea inhibitor precedent) can generate testable hypotheses about preferred binding modes and potential off-target liabilities. These simulations, when compared to docking scores of the 5-substituted isomer, could provide initial in silico differentiation that guides synthesis and testing prioritization. Such computational work is a standard precursor to experimental validation and procurement in drug discovery programs.

Chemical Probe Triaging: Exclusion from High-Confidence Probe Sets Pending Primary Data Generation

For initiatives such as the Structural Genomics Consortium (SGC) chemical probe program or institutional probe libraries, this compound currently fails to meet minimum criteria for a high-quality chemical probe due to the absence of potency, selectivity, and cellular activity data. Its principal utility at present is as a 'negative example' in training sets for machine learning models that predict kinase inhibitor activity, where it can be labeled as 'unexplored' rather than 'inactive', aiding in the calibration of predictive algorithms.

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